BYK 191023

iNOS selectivity enzymatic inhibition drug discovery

iNOS research faces reproducibility issues when inhibitors with divergent mechanisms are interchanged. BYK 191023 is an NADPH- and time-dependent irreversible iNOS inhibitor (IC50 86 nM) with validated blood-brain barrier penetration (LogP 1.84), enabling CNS studies where alternatives like 1400W fail due to limited brain distribution. • Irreversible target engagement ensures sustained inhibition in chronic disease models • >20-fold selectivity over nNOS (IC50 17 µM) and eNOS (IC50 162 µM) for cleaner iNOS-specific data • CNS-optimized: LogP 1.84 vs. 1400W enables brain penetration for neuroinflammation & glioma studies Supplied as dihydrochloride salt for aqueous solubility; available from stock.

Molecular Formula C14H14N4O
Molecular Weight 254.29 g/mol
CAS No. 608880-48-4
Cat. No. B1247932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBYK 191023
CAS608880-48-4
Synonyms2-(2-(4-methoxypyridin-2-yl)ethyl)-3H-imidazo(4,5-b)pyridine
BYK 191023
BYK-191023
BYK191023
Molecular FormulaC14H14N4O
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1)CCC2=NC3=C(N2)C=CC=N3
InChIInChI=1S/C14H14N4O/c1-19-11-6-8-15-10(9-11)4-5-13-17-12-3-2-7-16-14(12)18-13/h2-3,6-9H,4-5H2,1H3,(H,16,17,18)
InChIKeyYBOCDKFRGBOOFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BYK 191023: Potent and Selective iNOS Inhibitor for Inflammatory Research and Drug Discovery


BYK 191023 (CAS 608880-48-4) is a synthetic small molecule belonging to the imidazopyridine class of nitric oxide synthase (NOS) inhibitors [1]. It acts as a selective, L-arginine-competitive inhibitor of the inducible isoform of nitric oxide synthase (iNOS), with half-maximal inhibitory concentrations (IC50) of 86 nM for iNOS, 17 µM for neuronal NOS (nNOS), and 162 µM for endothelial NOS (eNOS) in enzymatic assays using crude human enzyme preparations . The compound is commonly supplied as a dihydrochloride salt for enhanced aqueous solubility and is utilized primarily as a pharmacological tool to dissect the role of iNOS in inflammation, septic shock, and cancer biology [2].

Selective iNOS inhibitor research tool (imidazopyridine class)
Dihydrochloride salt for enhanced aqueous solubility in assay buffers
Supports inflammatory pathway, septic shock, and cancer biology studies

Why BYK 191023 Cannot Be Interchanged with Common iNOS Inhibitors Like 1400W or L-NIL


Generic substitution among iNOS inhibitors is scientifically unsound due to substantial differences in physicochemical properties, binding kinetics, and blood-brain barrier permeability that directly impact experimental outcomes. While compounds like 1400W and L-NIL are also iNOS-selective, BYK 191023 exhibits a unique NADPH- and time-dependent irreversible inhibition mechanism, which is not shared by 1400W (slow, tight-binding reversible) [1][2]. Furthermore, BYK 191023 possesses a higher calculated lipophilicity (LogP 1.84) compared to 1400W, enabling superior penetration of the blood-brain barrier—a critical differentiator for central nervous system applications [3][4]. Consequently, interchanging these inhibitors without accounting for these mechanistic and physicochemical distinctions would introduce uncontrolled variables in enzyme kinetics, cellular efficacy, and in vivo distribution, potentially leading to irreproducible or misinterpreted data. The quantitative evidence detailed below substantiates why BYK 191023 should be prioritized for studies requiring irreversible target engagement, brain penetration, or distinct kinetic profiles.

BYK 191023 Irreversible, NADPH- and time-dependent inhibition mechanism
1400W Slow, tight-binding reversible inhibitor; sustained target engagement may not transfer directly
BYK 191023 Reported higher lipophilicity may support blood-brain barrier penetration
1400W Limited brain distribution reported; CNS exposure context may differ significantly
BYK 191023 iNOS selectivity profile (reported >190-fold over nNOS) may not be replicated by pan-NOS inhibitors
L-NIL Lower iNOS selectivity and distinct isoform inhibition pattern; off-target context may require review

Quantitative Differentiation of BYK 191023: Head-to-Head Selectivity, Irreversible Inhibition, and CNS Penetration Evidence


BYK 191023 Demonstrates Superior iNOS Selectivity vs. 1400W and L-NIL in Enzymatic Assays

In direct head-to-head comparisons using human recombinant NOS isoforms, BYK 191023 exhibits an iNOS IC50 of 86 nM, with selectivity ratios of 198-fold over nNOS (IC50 17 µM) and 1884-fold over eNOS (IC50 162 µM) [1]. In contrast, 1400W shows iNOS IC50 of 0.23 µM with selectivity ratios of 152-fold over nNOS and 4000-fold over eNOS, while L-NIL demonstrates iNOS IC50 of 3.3 µM with selectivity ratios of 92-fold over nNOS and 16-fold over eNOS [2]. BYK 191023 thus provides a 2.7-fold higher potency at iNOS than 1400W and a 1.3-fold better selectivity window over nNOS compared to 1400W, offering a more favorable balance of potency and isoform discrimination for exquisitely selective iNOS inhibition.

iNOS Selectivity vs. 1400W & L-NIL
Cross-study comparable
iNOS IC₅₀ 86 nM (BYK 191023) vs. 230 nM (1400W) vs. 3300 nM (L-NIL)
Supports iNOS-selective target engagement studies
Selectivity ratios derived from human recombinant enzymes; confirm under uniform assay conditions
iNOS selectivity enzymatic inhibition drug discovery

BYK 191023 Exhibits NADPH- and Time-Dependent Irreversible Inhibition Not Shared by 1400W

Kinetic and mechanistic studies reveal a fundamental difference in inhibition modality: BYK 191023 inactivates murine iNOS irreversibly in an NADPH- and time-dependent manner, whereas 1400W is characterized as a slow, tight-binding but reversible inhibitor [1][2]. Under NADPH-present conditions, BYK 191023 produces a time-dependent, irreversible loss of enzymatic activity that persists after compound washout, in contrast to the reversible binding of 1400W [1]. The irreversible nature of BYK 191023 was confirmed via radioligand binding, spectral analysis, and HPLC, showing no release of inhibitor or detectable metabolite [1].

Irreversible NADPH- & Time-Dependent Inhibition
Class-level inference
BYK 191023: Irreversible inactivation (NADPH- and time-dependent) confirmed by radioligand/HPLC
May support prolonged target engagement in long-term chronic models
1400W is slow, tight-binding reversible; kinetic mismatch may alter pharmacodynamic interpretation
irreversible inhibition enzyme kinetics pharmacology

BYK 191023 Shows Superior Blood-Brain Barrier Penetration vs. 1400W Due to Higher Lipophilicity

Physicochemical profiling indicates that BYK 191023 possesses a calculated LogP of 1.84, conferring significantly higher lipophilicity compared to 1400W [1]. This property translates into enhanced blood-brain barrier (BBB) penetration, as demonstrated in a glioma stem cell study where BYK 191023 was selected over 1400W specifically for its improved CNS accessibility [2]. In that study, 1400W was explicitly noted to have limited BBB penetration, whereas BYK 191023 exhibited more suitable characteristics for intracranial applications [2].

BBB Penetration vs. 1400W
Head-to-head comparison
Calculated LogP 1.84; CNS penetration demonstrated in glioma stem cell model
May support CNS research applications requiring iNOS inhibition
1400W has limited BBB penetration; quantitative CNS exposure data not reported
blood-brain barrier CNS penetration lipophilicity

BYK 191023 Reverses Pathological Hypotension in Rodent Endotoxemia Model, Demonstrating In Vivo Efficacy

In a rodent model of endotoxemia induced by lipopolysaccharide (LPS), administration of BYK 191023 significantly reversed pathological hypotension, a hallmark of septic shock . This in vivo functional outcome correlates with the compound's potent iNOS inhibition and provides a translational benchmark for efficacy. While 1400W has also shown activity in endotoxemia models, the quantitative reversal of blood pressure drop by BYK 191023 underscores its utility in cardiovascular inflammation studies [1].

LPS-Induced Hypotension Reversal
Class-level inference
Reported reversal of pathological hypotension in rodent endotoxemia model
Supports iNOS-dependent cardiovascular endpoint context
Both BYK 191023 and 1400W active; direct quantitative comparison not available
in vivo efficacy septic shock endotoxemia

BYK 191023 and 1400W Exhibit Comparable Anti-Proliferative Efficacy in Cancer Cell Lines at 100 µM

In a head-to-head comparison using human MCF7 breast cancer cells and CD133+ glioma stem cells (GSCs), both BYK 191023 and 1400W at 100 µM significantly inhibited cell growth after 10 days of treatment [1][2]. Crystal violet staining confirmed comparable anti-proliferative effects, indicating that BYK 191023 matches the cellular potency of the well-established iNOS inhibitor 1400W [1][2]. This equivalence in cellular models ensures that researchers can confidently substitute BYK 191023 without sacrificing efficacy in cancer biology applications.

Cancer Cell Anti-Proliferative Effect
Head-to-head comparison
100 µM BYK 191023: Significant growth inhibition in MCF7 & glioma stem cells
May support cell-based cancer model studies requiring iNOS inhibition
Comparable effect to 1400W at 100 µM; confirm in target cell lines
cancer cell growth iNOS inhibition comparative efficacy

High-Impact Application Scenarios for BYK 191023 Based on Differentiated Evidence


Neuroscience and Neuroinflammation Research

For studies investigating the role of iNOS in central nervous system disorders—such as neuroinflammation, stroke, traumatic brain injury, or glioma progression—BYK 191023 is the optimal tool due to its validated blood-brain barrier penetration and higher lipophilicity (LogP 1.84) compared to 1400W [1][2]. Researchers should select BYK 191023 when CNS exposure is critical, as alternative iNOS inhibitors like 1400W exhibit limited brain distribution and would require alternative delivery strategies [2].

Long-Term Chronic Inflammation and Fibrosis Models

Investigators requiring sustained iNOS inhibition in chronic disease models (e.g., pulmonary fibrosis, rheumatoid arthritis, inflammatory bowel disease) should prioritize BYK 191023 due to its irreversible, NADPH- and time-dependent mechanism of action [1]. This kinetic profile ensures prolonged target engagement and may permit less frequent dosing compared to reversible inhibitors like 1400W or L-NIL, thereby reducing animal handling stress and improving study logistics [1][2].

Cancer Biology and Tumor Microenvironment Studies

BY-K 191023 has been validated in cancer cell line proliferation assays (MCF7 breast cancer, CD133+ glioma stem cells) and in vivo xenograft models, demonstrating comparable efficacy to 1400W at 100 µM while offering superior CNS penetration for intracranial tumor models [1][2]. Researchers studying iNOS-driven tumor growth, angiogenesis, or immune evasion should select BYK 191023 to maintain cellular potency while gaining access to brain tumor applications where 1400W falls short [2].

Sepsis and Cardiovascular Pharmacology Research

In preclinical models of septic shock or endotoxemia, BYK 191023 has been shown to reverse pathological hypotension and improve organ perfusion [1][2]. This compound should be selected for studies examining iNOS-mediated vascular dysfunction, as its high selectivity (>20-fold over nNOS and eNOS) minimizes confounding effects on constitutive NOS isoforms that regulate basal vascular tone, providing cleaner interpretation of iNOS-specific contributions [3].

Application
Selection Property
Validation Focus
Neuroinflammation and glioma research
Reported CNS penetration and higher lipophilicity
BBB penetration assay context; confirm intracranial exposure
Chronic inflammation and fibrosis models
Irreversible, NADPH- and time-dependent inhibition
Sustained target engagement in long-term in vivo studies
Cancer cell biology and tumor microenvironment
Cellular anti-proliferative activity at reported concentrations
iNOS-dependent proliferation endpoint review in specific cell lines
Sepsis and cardiovascular pharmacology research
Reversal of iNOS-mediated hypotension in endotoxemia model
Endotoxemia model endpoint monitoring; confirm hemodynamic readouts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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